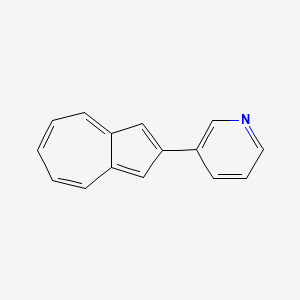![molecular formula C10H6BrClN2O B12605674 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine CAS No. 900493-25-6](/img/structure/B12605674.png)
5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridin-3-ol.
Bromination: The hydroxyl group of 6-chloropyridin-3-ol is replaced with a bromine atom using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated intermediate is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
作用機序
The mechanism of action of 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the oxy linkage to another pyridine ring.
6-Chloropyridin-3-ol: The starting material for the synthesis, which lacks the bromine substituent.
2-Bromopyridine: Another related compound used in the coupling reaction.
Uniqueness
5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is unique due to its dual halogenation and the presence of an ether linkage between two pyridine rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
900493-25-6 |
|---|---|
分子式 |
C10H6BrClN2O |
分子量 |
285.52 g/mol |
IUPAC名 |
5-bromo-2-(6-chloropyridin-3-yl)oxypyridine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-4-10(14-5-7)15-8-2-3-9(12)13-6-8/h1-6H |
InChIキー |
NIVHVIJNRMAZFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1OC2=NC=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



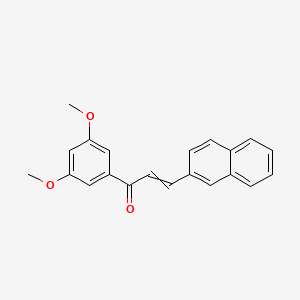
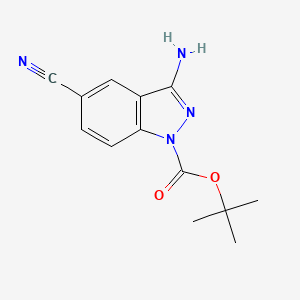
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
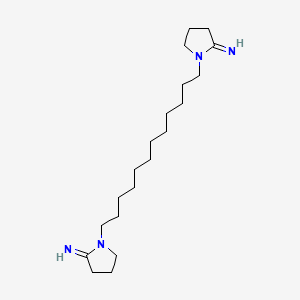

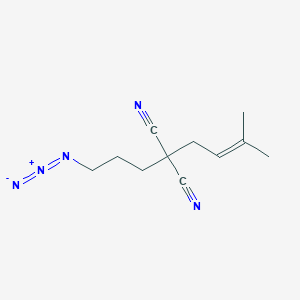
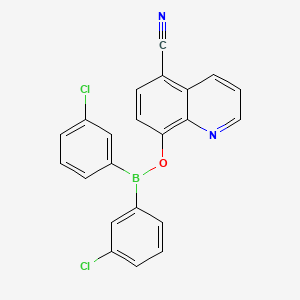
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

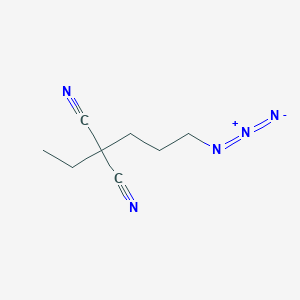
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
